

# An In-Depth Technical Guide to 4-Octylphenol: Properties, Protocols, and Biological Interactions

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Compound of Interest		
Compound Name:	4-Octylphenol	
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This technical guide provides a comprehensive overview of **4-octylphenol**, a compound of significant interest to researchers, scientists, and drug development professionals due to its widespread industrial use and notable biological effects. This document details the chemical properties of its primary isomers, outlines key experimental protocols for its analysis and synthesis, and explores its interactions with critical signaling pathways.

#### **Core Chemical Properties**

**4-Octylphenol** predominantly exists in two isomeric forms: 4-n-octylphenol and 4-tert-octylphenol. The linear (n-octyl) and branched (tert-octyl) alkyl chains confer distinct physical and chemical properties, which are crucial for their application and toxicological profiles. 4-tert-octylphenol is the most commercially important isomer.

**Isomer Identification** 

Isomer	CAS Number	Molecular Formula	IUPAC Name	Synonyms
4-n-Octylphenol	1806-26-4	C14H22O	4-octylphenol	p-Octylphenol, 4- (n-octyl)phenol
4-tert- Octylphenol	140-66-9	C14H22O	4-(1,1,3,3- tetramethylbutyl) phenol	p-tert- Octylphenol, 4-t- Octylphenol



#### **Physicochemical Properties**

A summary of the key physicochemical properties for both isomers is presented below. These values, compiled from various sources, are essential for experimental design and safety considerations.

Property	4-n-Octylphenol	4-tert-Octylphenol
Molecular Weight	206.32 g/mol [1][2]	206.32 g/mol [3]
Appearance	White to off-white solid[1][4]	White or slightly yellow crystalline solid, waxy[3]
Melting Point	41-45 °C[1][2][4]	79-82 °C[3][5]
Boiling Point	150 °C at 4 mmHg[2][6]	175 °C at 30 mmHg[5]
Density	0.961 g/mL at 25 °C[2][4]	0.9158 g/cm <sup>3</sup> [3]
Solubility in Water	Low to none[1][7]	Insoluble[3][5][8]
Solubility in Organic Solvents	Soluble in organic solvents[7]	Soluble in alcohols, ethers, benzene, acetone, and toluene[3][5]
Flash Point	110-113 °C (closed cup)[2][4]	132-145 °C[5][9]
Vapor Pressure	0.000098 mmHg[1]	2 Pa at 38 °C[5]

### **Experimental Protocols**

Detailed methodologies are critical for the accurate study and application of **4-octylphenol**. The following sections provide outlines for its synthesis and analysis.

#### **Synthesis of 4-tert-Octylphenol**

The industrial production of 4-tert-octylphenol is typically achieved through the acid-catalyzed alkylation of phenol with diisobutylene (tertoctene).[10]

Methodology:



- Catalyst Preparation: A strong acid cation-exchange resin (e.g., Amberlyst 36 Dry) is utilized
  as the catalyst.[11] If starting with a Na-type resin, it is acidified to convert it to the H-type
  form.[12]
- Reaction Setup: Phenol and the prepared catalyst are charged into a reactor.
- Alkylation: Diisobutylene is added to the reactor containing phenol and the catalyst. The reaction is carried out at a temperature between 90 °C and 100 °C.[12]
- Product Isolation: The resulting alkylation mixture is then purified. This can be achieved by distillation at temperatures ranging from 220 °C to 270 °C to isolate the 4-tert-octylphenol.
   [12]

# Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of **4-octylphenol** in various matrices, including environmental and biological samples.[7][8]

Sample Preparation (Water Samples):

- Internal Standard Spiking: A known amount of a deuterated internal standard, such as 4octylphenol-d17, is added to the water sample to correct for matrix effects and variations during sample processing.[7]
- Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to concentrate the analyte and remove interfering substances.[7]
- Elution: The cartridge is eluted with an organic solvent, such as a mixture of methanol and acetone, to recover the **4-octylphenol**.[6][13]
- Derivatization: To enhance volatility and thermal stability for GC analysis, the hydroxyl group of **4-octylphenol** is often derivatized, for example, by silylation to form a trimethylsilyl (TMS) derivative.[7]

GC-MS Parameters:



- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically used.[7]
- Injector: Splitless injection at 280 °C is common.[7]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
- Oven Temperature Program: An initial temperature of 80°C is held, then ramped to 280°C.
- MS Ionization: Electron Ionization (EI) at 70 eV.[7]
- Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity, monitoring characteristic ions of the derivatized 4-octylphenol and its internal standard.[7][8]

# Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a fluorescence detector (FLD) or a diode array detector (DAD) is another robust method for the determination of **4-octylphenol**.[3][6][13]

Sample Preparation (Biological Fluids):

- Extraction: For blood samples, extraction with a mixture of n-hexane and diethyl ether is effective.[3] For milk samples, incubation with ammonium acetate followed by extraction with 2-propanol can be used.[3]
- Solvent Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen.
- Reconstitution: The residue is redissolved in a suitable solvent, such as acetonitrile, for HPLC analysis.[3]

#### **HPLC Conditions:**

- Column: A reversed-phase column, such as a C18 or C8, is typically employed.[2][3]
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common.[3][6][13]



 Detector: A fluorescence detector set at an excitation wavelength of 275 nm and an emission wavelength of 300 nm provides high sensitivity and selectivity.[3]

# Estrogenicity Assessment: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro bioassay to screen for the estrogenic activity of compounds like **4-octylphenol**. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERa) linked to a reporter gene.[14][15]

#### Methodology:

- Yeast Culture: The recombinant yeast is cultured in an appropriate growth medium until it reaches a suitable optical density.[16]
- Assay Setup: Serial dilutions of the test compound (4-octylphenol) are prepared and added to the wells of a 96-well microtiter plate. A positive control (e.g., 17β-estradiol) and a negative control (solvent) are included.[17]
- Incubation: The yeast culture, mixed with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), is added to the wells. The plate is incubated at 34 °C for 48-52 hours.[17]
- Measurement: If the test compound binds to the estrogen receptor and activates it, the
  reporter enzyme (β-galactosidase) is expressed. This enzyme cleaves the CPRG substrate,
  resulting in a color change from yellow to red, which can be quantified
  spectrophotometrically.[14][15]

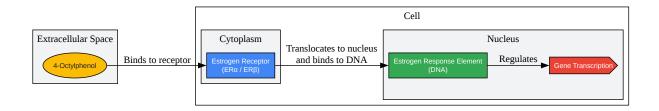
### **Signaling Pathways and Biological Interactions**

**4-Octylphenol** is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the natural hormone  $17\beta$ -estradiol. Its biological effects are mediated through interactions with several cellular signaling pathways.

### **Estrogen Receptor Signaling Pathway**



As a xenoestrogen, **4-octylphenol** can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that is normally triggered by endogenous estrogens. This interaction can lead to the transactivation of the estrogen receptor and subsequent modulation of gene expression.[18]



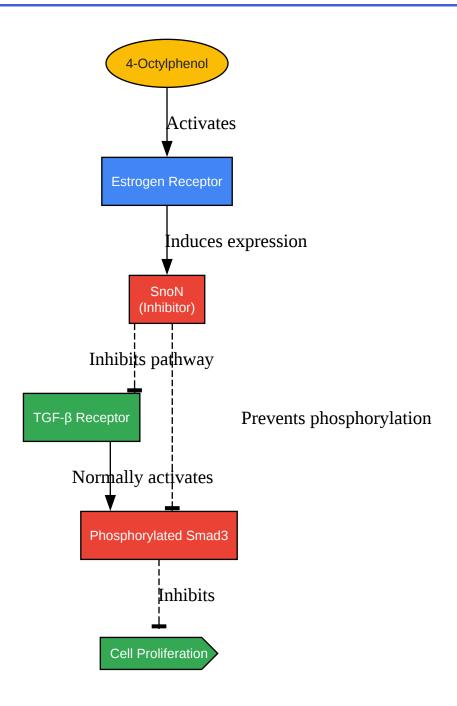
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Estrogen Receptor Signaling Pathway Activation by 4-Octylphenol.

# Transforming Growth Factor-β (TGF-β) Signaling Pathway

Studies have shown that **4-octylphenol** can interfere with the TGF- $\beta$  signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis.[19][20] This disruption can occur through cross-talk with estrogen receptor signaling. For instance, treatment with **4-octylphenol** has been observed to induce the expression of SnoN, an inhibitor of the TGF- $\beta$  pathway, and decrease the phosphorylation of Smad3, a key downstream effector of TGF- $\beta$  signaling.[19][20]





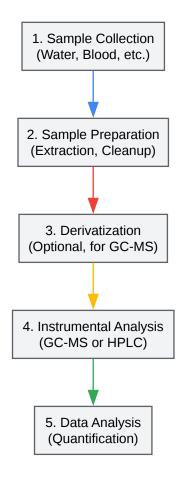
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Inhibition of TGF- $\beta$  Signaling by **4-Octylphenol**.

### **Experimental Workflow for Analysis**

The general workflow for the analysis of **4-octylphenol** in environmental or biological samples involves several key stages, from sample collection to data analysis.





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General Experimental Workflow for **4-Octylphenol** Analysis.

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